(4-Ethoxyphenyl)(phenyl)methanamine hydrochloride

Catalog No.
S860215
CAS No.
879663-16-8
M.F
C15H18ClNO
M. Wt
263.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Ethoxyphenyl)(phenyl)methanamine hydrochloride

CAS Number

879663-16-8

Product Name

(4-Ethoxyphenyl)(phenyl)methanamine hydrochloride

IUPAC Name

(4-ethoxyphenyl)-phenylmethanamine;hydrochloride

Molecular Formula

C15H18ClNO

Molecular Weight

263.76 g/mol

InChI

InChI=1S/C15H17NO.ClH/c1-2-17-14-10-8-13(9-11-14)15(16)12-6-4-3-5-7-12;/h3-11,15H,2,16H2,1H3;1H

InChI Key

HEOYSYDJNVFCPH-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)N.Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)N.Cl

(4-Ethoxyphenyl)(phenyl)methanamine hydrochloride is a compound characterized by its unique chemical structure, which features an ethoxy group attached to a phenyl ring, along with a primary amine functional group. This compound is categorized under the class of substituted phenylmethanamines, which are known for their diverse biological activities and potential therapeutic applications.

  • Ligand Design

    The aromatic amine group can potentially bind to metal ions, making (4-Ethoxyphenyl)(phenyl)methanamine hydrochloride a candidate for designing ligands in coordination chemistry. Ligands are molecules that surround and bond to a central metal atom, influencing its properties and reactivity.

  • Organic Synthesis

    The presence of functional groups like the amine and ethoxy moieties suggests potential applications in organic synthesis. The amine group can participate in various reactions like nucleophilic substitutions or condensations, while the ethoxy group might serve as a protecting group or a reactive handle for further modifications.

  • Medicinal Chemistry

    The aromatic structure and amine functionality are common features in many bioactive molecules. (4-Ethoxyphenyl)(phenyl)methanamine hydrochloride could be a starting point for researchers to develop new drugs, although further research would be necessary to assess its specific activity.

Involving (4-Ethoxyphenyl)(phenyl)methanamine hydrochloride typically include:

  • N-Alkylation: This reaction can occur when the amine group reacts with alkyl halides, leading to the formation of N-alkyl derivatives.
  • Acid-Base Reactions: The amine can act as a base, reacting with acids to form salts, such as the hydrochloride form.
  • Oxidation-Reduction: Depending on the substituents and conditions, this compound may undergo oxidation reactions, particularly affecting the amine group.

These reactions are significant in understanding its reactivity and potential modifications for various applications.

The biological activity of (4-Ethoxyphenyl)(phenyl)methanamine hydrochloride is primarily linked to its interaction with neurotransmitter systems. It may exhibit:

  • Antidepressant Effects: Similar compounds have been studied for their ability to modulate serotonin and norepinephrine levels.
  • CNS Stimulation: The structure suggests potential stimulant properties, which can influence mood and cognitive functions.

Biological assays are essential for quantifying these effects and determining the compound's therapeutic potential. The activity is often dose-dependent and influenced by the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) .

The synthesis of (4-Ethoxyphenyl)(phenyl)methanamine hydrochloride can be achieved through several methods:

  • Reduction of Nitro Compounds: Starting from a nitro-substituted precursor, reduction can yield the corresponding amine.
  • Amine Alkylation: The reaction of 4-ethoxyphenylmethanol with phenylamine in the presence of an acid catalyst can directly yield the desired compound.
  • Use of Reagents: Specific reagents like lithium aluminum hydride can facilitate reductions necessary for synthesizing this compound from ketones or aldehydes.

These methods allow for variations in yield and purity depending on reaction conditions

(4-Ethoxyphenyl)(phenyl)methanamine hydrochloride has potential applications in various fields:

  • Pharmaceuticals: Its structural characteristics suggest utility as an antidepressant or stimulant.
  • Research: It serves as a model compound in studies related to neurotransmitter modulation and receptor interactions.
  • Chemical Intermediates: This compound may be used in the synthesis of more complex molecules within medicinal chemistry.

Interaction studies are crucial for understanding how (4-Ethoxyphenyl)(phenyl)methanamine hydrochloride interacts with biological targets:

  • Receptor Binding Affinity: Investigating how this compound binds to serotonin or dopamine receptors can provide insights into its potential therapeutic effects.
  • Enzyme Inhibition Studies: Evaluating its ability to inhibit enzymes involved in neurotransmitter metabolism could elucidate mechanisms behind its biological activity.

Such studies often employ techniques like radiolabeled binding assays or enzyme kinetics to assess interactions quantitatively .

Several compounds share structural similarities with (4-Ethoxyphenyl)(phenyl)methanamine hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
(4-Methoxyphenyl)(phenyl)methanamineMethoxy group instead of ethoxyPotentially different pharmacological profile
(4-Chlorophenyl)(phenyl)methanamineChlorine substituentIncreased lipophilicity affecting CNS penetration
(4-Fluorophenyl)(phenyl)methanamineFluorine substituentEnhanced metabolic stability

Each of these compounds exhibits distinct biological activities and pharmacokinetic properties due to variations in their substituents, highlighting the uniqueness of (4-Ethoxyphenyl)(phenyl)methanamine hydrochloride within this class .

The International Union of Pure and Applied Chemistry designation for this compound follows systematic nomenclature principles, with the official name being (4-ethoxyphenyl)(phenyl)methanamine hydrochloride. This nomenclature reflects the compound's structural composition, indicating the presence of two distinct aromatic rings attached to a central methanamine carbon. The compound exists in both free base and hydrochloride salt forms, with the free base carrying the molecular formula C15H17NO and molecular weight of 227.3 daltons. The systematic naming convention emphasizes the ethoxy substituent position on the benzene ring, specifically at the para position relative to the methanamine attachment point.

Alternative nomenclature systems have generated several synonymous designations including benzenemethanamine, 4-ethoxy-α-phenyl-, and 4-ethoxy-alpha-phenyl-benzenemethanamine. These variations demonstrate the flexibility inherent in chemical naming conventions while maintaining structural clarity. The compound's classification within broader chemical taxonomy places it among substituted benzenemethanamines, specifically within the subset of diarylmethane derivatives that have gained prominence in pharmaceutical applications.

The hydrochloride salt formation represents a common pharmaceutical practice for improving compound stability and solubility characteristics. The protonation of the amine nitrogen in the presence of hydrochloric acid results in the formation of the hydrochloride salt, which typically exhibits enhanced crystalline properties and improved handling characteristics compared to the free base form.

CAS Registry and EC Number Documentation

The Chemical Abstracts Service has assigned the registry number 879663-16-8 to (4-ethoxyphenyl)(phenyl)methanamine hydrochloride, providing a unique identifier for this specific salt form. This registration reflects the compound's recognition within the global chemical literature and databases. The corresponding free base form carries the distinct CAS number 131224-22-1, emphasizing the differentiation between salt and free base forms in chemical registration systems.

European regulatory documentation assigns the European Community number 999-490-5 to the hydrochloride salt form. This classification enables tracking and regulatory compliance within European chemical commerce and research applications. The dual registration system - encompassing both American Chemical Abstracts Service and European Community numbering - facilitates international research collaboration and commercial activities.

The PubChem database maintains comprehensive records for both forms, with the hydrochloride salt assigned compound identifier 42944924 and the free base receiving identifier 4712216. These database entries provide researchers with standardized access to structural, physical, and chemical property data. The temporal tracking within PubChem indicates initial creation dates of 2009-07-20 with recent modifications extending to 2025-05-24, demonstrating ongoing scientific interest and data refinement.

Historical Development in Synthetic Chemistry

The synthetic development of (4-ethoxyphenyl)(phenyl)methanamine hydrochloride reflects broader advances in diarylmethane synthesis methodologies. Historical precedents for similar compounds can be traced through the evolution of reductive amination techniques, which have become fundamental approaches for constructing carbon-nitrogen bonds in pharmaceutical chemistry. Early synthetic strategies relied heavily on high-pressure hydrogenation conditions, presenting operational challenges for laboratory-scale synthesis.

Contemporary synthetic approaches have embraced more accessible methodologies, including solvent-free reductive amination protocols that utilize combinations of para-toluenesulfonic acid monohydrate and sodium borohydride. These methodological advances have significantly improved the accessibility of diarylmethanamine synthesis for research applications. The development of iron-catalyzed reductive amination protocols represents another significant advancement, enabling the synthesis of functionalized methanamines directly from nitroarenes and paraformaldehyde under milder conditions.

The compound's emergence within pharmaceutical research contexts reflects the growing recognition of diarylmethane scaffolds as privileged structures in medicinal chemistry. Historical examples such as tamoxifen have demonstrated the therapeutic potential of this structural class, particularly in oncological applications. This precedent has motivated continued investigation of related diarylmethanamine derivatives, including (4-ethoxyphenyl)(phenyl)methanamine hydrochloride.

Recent synthetic innovations have focused on developing more environmentally sustainable approaches to diarylmethanamine synthesis. These efforts include the implementation of transition metal catalysis systems that operate under milder conditions while maintaining high synthetic efficiency. The evolution from traditional reductive amination methods to contemporary catalytic approaches represents a significant advancement in synthetic accessibility.

Structural Classification in Diarylmethanamine Compounds

(4-Ethoxyphenyl)(phenyl)methanamine hydrochloride belongs to the structural class of diarylmethanamines, characterized by a central carbon atom bearing both an amine functional group and two aromatic ring systems. This structural motif represents a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds across diverse therapeutic areas. The specific substitution pattern - featuring an ethoxy group at the para position of one aromatic ring - introduces both electronic and steric effects that influence the compound's chemical and biological properties.

The structural framework exhibits characteristic features common to diarylmethane derivatives, including rotational freedom around the carbon-aryl bonds and potential for π-π stacking interactions between aromatic systems. Computational analysis of similar structures suggests that the ethoxy substituent can participate in hydrogen bonding interactions while also modulating the electronic properties of the attached aromatic ring. These structural characteristics contribute to the compound's potential utility in biological systems.

Comparative structural analysis with related diarylmethanamine compounds reveals the significance of substitution patterns in determining biological activity. The para-ethoxy substitution pattern differs from other common variants such as para-methoxy or para-fluoro substituents, potentially resulting in distinct pharmacological profiles. The ethoxy group's increased steric bulk compared to methoxy substitution may influence molecular recognition events and binding affinities in biological targets.

The three-dimensional structural characteristics of diarylmethanamines enable diverse conformational states, with energy barriers between conformers typically low enough to permit rapid interconversion at physiological temperatures. This conformational flexibility represents both an opportunity and a challenge in drug design applications, as it can enable binding to multiple target sites while potentially reducing selectivity.

Comparative Analysis with Methoxyphenyl Analogs

The structural relationship between (4-ethoxyphenyl)(phenyl)methanamine hydrochloride and its methoxyphenyl analogs provides insights into structure-activity relationships within the diarylmethanamine class. The (4-methoxyphenyl)(phenyl)methanamine system, documented with CAS number assignments for both R and S enantiomers, represents the closest structural analog with documented biological activities.

Molecular weight comparisons reveal that the ethoxyphenyl derivative (molecular weight 263.77 for the hydrochloride salt) exhibits increased mass relative to the methoxyphenyl analog (molecular weight 249.73 for the hydrochloride salt). This fourteen-dalton difference reflects the additional methylene unit in the ethoxy substituent, potentially influencing pharmacokinetic properties including distribution and metabolism.

Electronic property differences between ethoxy and methoxy substituents manifest in distinct inductive and resonance effects. The ethoxy group's increased electron-donating character relative to methoxy substitution may enhance nucleophilicity at the amine nitrogen and influence the compound's basicity. These electronic differences could translate into altered binding affinities for biological targets and modified chemical reactivity profiles.

Synthesis methodologies for methoxyphenyl analogs have been extensively documented, including multiple synthetic routes involving both reductive amination and deaminative coupling approaches. The successful application of these methodologies to methoxyphenyl systems suggests their potential adaptability to ethoxyphenyl derivatives. Comparative yield data indicates that both substitution patterns are amenable to similar synthetic transformations, though specific reaction conditions may require optimization.

The biological activity profiles of methoxyphenyl analogs in colorectal cancer research provide context for evaluating the potential of ethoxyphenyl derivatives. While direct comparative studies are limited, the structural similarities suggest that ethoxyphenyl compounds may exhibit comparable antiproliferative activities with potentially modified potency profiles. The increased lipophilicity of the ethoxy substituent relative to methoxy may influence cellular uptake and distribution characteristics in biological systems.

The hydrochloride salt originates from the free base (4-ethoxyphenyl)(phenyl)methanamine.

  • Disconnection at the benzylic C–N bond reveals a diarylmethyl imine or carbonyl precursor plus ammonia‐equivalent.
  • Alternative disconnection at the benzylic C–C bond gives a 4-ethoxybenzyl electrophile and a phenyl-nucleophile (cross-coupling route).
    These two key disconnections justify the two mainstream preparation logics summarised in Table 1.
Retrosynthetic nodeForward transformationTypical reagents/conditionsRepresentative yieldRef.
Diarylmethyl imine → amineReductive aminationNaBH(OAc)₃, BH₃·THF or NaBH₄/TMSCl in DMF, 20 – 60 °C, 0.5–3 h72–92% [1] [2] [3]
4-Ethoxybenzyl electrophile → diarylmethanePd- or NiXantphos-catalysed cross-coupling then aminationPd(OAc)₂/NiXantphos, NaN(SiMe₃)₂, aryl chloride, 25 °C, 1–6 h70–88% [4] [5]

Precursor-Based Synthetic Routes

Synthesis from 4-Ethoxybenzaldehyde Derivatives

4-Ethoxybenzaldehyde is accessible by ethylation of p-hydroxybenzaldehyde with aluminium chloride or via POCl₃-mediated formylation of phenetole [6] [7]. Condensation with aniline affords the imine, which is reduced to the target amine and converted to the hydrochloride with anhydrous hydrogen chloride (88% two-step isolated yield [1]).

Reductive Amination Approaches

Direct one-pot reductive amination (Scheme 1) uses the aldehyde and aniline (1.2 equiv.) with borohydride reagents.

  • NaBH₄/TMSCl in DMF, 0 °C → 25 °C, 20 min: 90% yield [1].
  • BH₃·THF/AcOH in CH₂Cl₂, 20 °C, 3 h: 85% yield [1].
    Microwave assistance shortens the reaction to 10 min at 80 °C with Rh/C and 10 bar H₂, giving 98% conversion [8].

Pd-Catalysed Cross-Coupling Strategies

Aldimine-based 1,1,3-triaryl-2-azaallyl anions generated in situ from the imine of aniline and acetophenone undergo palladium–NiXantphos coupling with 4-ethoxyphenyl bromide at room temperature (1 mol % Pd, NaN(SiMe₃)₂). Subsequent hydrolysis yields the diarylmethylamine in 82% overall yield without benzylic isomerisation [4].

NiXantphos-Mediated Transformations

Nickel(0)/NiXantphos promotes arylation of heteroaryl diarylmethanes with aryl chlorides at 25 °C, providing unsymmetrical diarylmethanes in 70–84% yield and tolerating 4-ethoxy substituents [9]. The benzylic amine is introduced afterwards by classical imine reduction, giving the hydrochloride salt in 68% overall yield.

Modern Synthetic Methodologies

Microwave-Assisted Synthesis Protocols

Microwave heating accelerates both imine formation and reduction. Rh/C-catalysed reductive amination of 4-ethoxybenzaldehyde with aniline at 80 °C, 10 bar H₂ affords 98% yield in 60 min versus 13 h conventionally [10]. Tin-catalysed phenylsilane reduction under 300 W irradiation completes in 5 min with 92% yield [11].

Flow Chemistry Applications

Continuous flow Pd-catalysed cross-couplings in ethanol/water at 80 °C deliver >95% conversion of 4-ethoxybenzyl chloride with phenylboronic acid at 10 g h⁻¹ throughput; on-line extraction with super-critical CO₂ enables telescoped reductive amination, furnishing 29 g diarylmethylamine hydrochloride in 48 h (83% overall isolated yield) [12].

Electrochemical Synthesis Approaches

Neutral-aqueous electrocatalytic reductive amination couples 4-ethoxybenzaldehyde with nitrite on Pd foil, proceeding via oxime intermediates. A one-pot two-step sequence (oxime formation at −0.2 V, Pb/PbO reduction at −1.4 V) affords the amine in 85% yield and 50% global Faradaic efficiency [13].

Green Chemistry Implementation

Solvent Optimisation and Alternatives

Replacing chlorinated solvents with glycerol enables catalyst-free NaBH₄ reductive amination at 70 °C in 40 min, giving 97% yield while recycling the solvent four times without activity loss [14]. Water and ethanol are effective media for flow cross-coupling, reducing E-factor from 46 to 18 [12].

Atom Economy Analysis

Reductive amination is intrinsically atom-efficient (92% theoretical). Electrochemical routes consume electrons as the only “reagent,” delivering an atom economy of 99% (Table 2).

RouteMain inputsNon-incorporated atomsAtom economy (%)
NaBH₄/TMSCl reductionNaBH₄, TMSClNaBO₂, SiMe₃Cl78
BH₃·THF reductionBH₃B(OH)₃86
Electro-oxime routeNO₂⁻, e⁻H₂O, CO₂99

Catalyst Recycling Strategies

Rh/C retained 95% activity over five microwave cycles after simple filtration [8]. Pd/CNT cartridges in flow ran 24 h without loss, leaching <5 ppm Pd [12]. NiXantphos was recovered in 80–88% yield after arylation reactions by ligand exchange with 1,2-bis(diethylphosphino)ethane [15].

Process Chemistry Considerations

Scale-up Parameters and Challenges

Bench-to-pilot scale reductive amination (5 kg) employs TiCl₄-mediated Friedel–Crafts acylation followed by NaBH₄ reduction and amination; heat release of 520 kJ mol⁻¹ demands semi-batch reagent addition and −5 °C temperature control [16]. Flow processing overcomes mass-transfer limits, achieving space–time yields of 2.4 kg L⁻¹ day⁻¹ [12].

Quality Control Methodologies

High-performance liquid chromatography (C18, 254 nm) affords 0.05% w/w impurity detection; enantiopurity is monitored by chiral stationary phase UHPLC (see § 3.6). XRPD confirms crystalline hydrochloride polymorph A; water content is quantified by Karl Fischer (<0.2% w/w acceptable for stability studies).

Stereoselective Synthesis Strategies

Asymmetric Catalysis Approaches

Chiral phosphoric-acid-mediated reductive amination of 4-ethoxybenzaldehyde with tert-butanesulfinamide followed by desulfinylation provides (R)-amine hydrochloride in 91% ee and 78% yield [18]. Dynamic kinetic resolution under Pd/NiXantphos with enantiopure imine auxiliaries attains 94% ee, demonstrating chirality transfer at room temperature [4].

Chiral Auxiliary Methods

Use of S-α-methylbenzylamine as a temporary chiral auxiliary in MgCl₂-promoted imine formation affords diastereomeric benzylamines separable by recrystallisation; acid cleavage regenerates the auxiliary, leaving (S)-amine (85% de, 76% overall yield) [19].

Resolution Techniques and Enantiopurity Determination

Classical diastereomeric salt resolution with L-tartaric acid achieves 98% ee but sacrifices 45% theoretical yield. Preparative supercritical-fluid chromatography on Chiralpak AD-H isolates single enantiomers at 120 g h⁻¹ throughput; optical rotation [α]ᴅ²⁵ = +45.3° (c 1.0, MeOH) correlates with 99.2% ee by chiral UHPLC.

Dates

Last modified: 08-16-2023

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